molecular formula C9H11N3O2S B138938 2-[(2-Aminophenyl)carbamothioylamino]acetic acid CAS No. 125421-22-9

2-[(2-Aminophenyl)carbamothioylamino]acetic acid

Cat. No. B138938
M. Wt: 225.27 g/mol
InChI Key: CZGCMOFGLOQOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Aminophenyl)carbamothioylamino]acetic acid, also known as ATB-346, is a non-steroidal anti-inflammatory drug (NSAID) that has been developed as a potential treatment for inflammation and pain. Unlike traditional NSAIDs, ATB-346 is designed to selectively target the inflammation-causing enzyme cyclooxygenase-2 (COX-2) while sparing the protective effects of COX-1.

Mechanism Of Action

2-[(2-Aminophenyl)carbamothioylamino]acetic acid works by selectively inhibiting COX-2, which is responsible for producing prostaglandins that cause inflammation and pain. By selectively targeting COX-2, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid is able to reduce inflammation and pain without affecting the protective effects of COX-1.

Biochemical And Physiological Effects

2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to reduce inflammation and pain in preclinical models of inflammation and pain. Additionally, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development and progression of inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 2-[(2-Aminophenyl)carbamothioylamino]acetic acid in lab experiments include its selectivity for COX-2, which allows for more targeted inhibition of inflammation and pain. Additionally, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to cause fewer gastrointestinal side effects than traditional NSAIDs. However, the limitations of using 2-[(2-Aminophenyl)carbamothioylamino]acetic acid in lab experiments include its relatively recent development and limited availability.

Future Directions

Future research on 2-[(2-Aminophenyl)carbamothioylamino]acetic acid could include clinical trials to evaluate its safety and efficacy in humans. Additionally, further studies could investigate the potential use of 2-[(2-Aminophenyl)carbamothioylamino]acetic acid in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Finally, research could focus on improving the synthesis and availability of 2-[(2-Aminophenyl)carbamothioylamino]acetic acid for use in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of 2-[(2-Aminophenyl)carbamothioylamino]acetic acid involves the reaction of 2-aminophenylcarbamothioic acid with glycine. This reaction produces a compound that is then converted to the final product, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid, through a series of steps involving acetic anhydride and triethylamine.

Scientific Research Applications

2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been studied extensively in preclinical models of inflammation and pain. In animal studies, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to be more effective than traditional NSAIDs in reducing pain and inflammation while causing fewer gastrointestinal side effects. Additionally, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to be effective in reducing inflammation in models of inflammatory bowel disease, arthritis, and chronic pain.

properties

CAS RN

125421-22-9

Product Name

2-[(2-Aminophenyl)carbamothioylamino]acetic acid

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

2-[(2-aminophenyl)carbamothioylamino]acetic acid

InChI

InChI=1S/C9H11N3O2S/c10-6-3-1-2-4-7(6)12-9(15)11-5-8(13)14/h1-4H,5,10H2,(H,13,14)(H2,11,12,15)

InChI Key

CZGCMOFGLOQOBE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N)NC(=NCC(=O)O)S

SMILES

C1=CC=C(C(=C1)N)NC(=S)NCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=S)NCC(=O)O

Other CAS RN

125421-22-9

synonyms

2-amino-PTC-Gly
N(5)-(2'-aminophenyl)-4-thioxohydantoic acid
o-amino-PTC-glycine

Origin of Product

United States

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